Tetrahydrogestrinone

Androgen Receptor Yeast Bioassay EC50

Tetrahydrogestrinone (THG) is an orally active, synthetic 19-nor AAS distinguished by unique, high-affinity binding to AR, PR, GR, and MR—a polypharmacology unmatched by trenbolone or gestrinone. Its 17α-ethyl substitution drives striking potency shifts (AR: 0.29 nM; PR: 0.7 nM), making it an essential SAR comparator. GR-mediated hepatic gene downregulation enables its use as a positive control in steroid toxicity models. As a well-characterized designer steroid with established LC-MS/MS (m/z 313→241) and GC-MS derivatization protocols, THG is an indispensable reference standard for validating assays targeting unknown synthetic steroids. Procure from the leader in research-grade THG to ensure analytical certainty.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 618903-56-3
Cat. No. B1233274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrogestrinone
CAS618903-56-3
Synonymstetrahydrogestrinone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1
InChIKeyOXHNQTSIKGHVBH-ANULTFPQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrogestrinone (THG) CAS 618903-56-3: Core Pharmacological Profile and Procurement Context


Tetrahydrogestrinone (THG), CAS 618903-56-3, is a synthetic, orally active 19-nor anabolic-androgenic steroid (AAS) developed as a 'designer' performance-enhancing substance. It is a direct structural analog derived from the hydrogenation of gestrinone and shares a conjugated ketotrienyl ring system with trenbolone [1]. Unlike its parent or structural cousins, THG is notable for its unselective, high-affinity binding to multiple steroid hormone receptors, including the androgen (AR), progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, but not the estrogen receptor (ER) [2]. It was never approved for therapeutic use and its distribution is solely for research and forensic applications [3].

Why In-Class 19-Norsteroid Analogs Like Gestrinone or Trenbolone Cannot Substitute for Tetrahydrogestrinone


Although THG shares a 19-norsteroid backbone and conjugated ketotrienyl motif with gestrinone and trenbolone, simple class-level substitution is scientifically untenable due to profound, quantifiable divergences in receptor binding affinity, selectivity profile, and resultant bioactivity [1]. Unlike its analogs, THG exhibits a unique multi-receptor engagement profile, acting as a potent agonist at AR and PR with an exceptional progestin potency, while also binding GR and MR with high affinity—a characteristic not observed with gestrinone or trenbolone [2]. Furthermore, its in vivo anabolic/androgenic ratio and metabolic stability differ significantly from the parent compound gestrinone, precluding any assumption of functional equivalence in research models [3]. The precise 17α-ethyl substitution, as opposed to the 17α-ethynyl group in gestrinone, is a critical structural determinant of these functional differences [1].

Quantitative Comparative Evidence for Tetrahydrogestrinone (THG) vs. Key Analogs


Androgen Receptor (AR) Activation Potency: THG vs. Gestrinone, Trenbolone, and Nandrolone

THG activates the human androgen receptor (AR) with an EC50 of 0.29 nM in a yeast-based bioassay, demonstrating potency comparable to or exceeding that of its close structural and pharmacological analogs [1]. Specifically, THG is 2-fold more potent than its parent compound gestrinone (EC50 0.59 nM) and 2.7-fold more potent than the structurally similar veterinary androgen trenbolone (EC50 0.78 nM). Its potency is comparable to the classical AAS nandrolone (EC50 0.12 nM) [1].

Androgen Receptor Yeast Bioassay EC50

Progesterone Receptor (PR) Activation Potency: THG vs. Gestrinone

THG exhibits a markedly enhanced progestin activity compared to its parent compound, gestrinone. In a yeast-based bioassay, THG activates the human progesterone receptor (PR) with an EC50 of 0.7 nM [1]. In stark contrast, gestrinone's PR activation is considerably weaker, with an EC50 of 30 nM [1]. This represents a >40-fold difference in potency.

Progesterone Receptor Progestin Activity EC50

Comparative Progestin Activity: THG vs. Progesterone and Structural Analogs

THG's progestin activity is exceptionally high. It exhibits progestin activity that is 7-fold greater than that of the natural progestin, progesterone [1]. Conversely, the structurally related compounds gestrinone and trenbolone demonstrate progestin activity that is significantly lower than that of progesterone [1].

Progesterone Receptor Relative Potency Transactivation

Receptor Binding Selectivity Profile: THG vs. Typical Anabolic Steroids

Unlike most other anabolic steroids, which are selective for AR, THG demonstrates a broad, unselective binding profile. It binds with high affinity to the androgen (AR), progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors [1]. The binding to GR and MR is a key differentiator from compounds like nandrolone and trenbolone, which do not significantly engage these receptors [2]. This unselective binding profile is a class-level distinguishing feature.

Glucocorticoid Receptor Binding Selectivity Multi-Receptor

In Vivo Anabolic/Androgenic Potency: THG vs. Dihydrotestosterone (DHT)

In vivo studies reveal a functional disconnect between THG's high in vitro receptor binding affinity and its measured anabolic/androgenic effects in rodents. While THG is more potent than DHT in binding to the AR, under in vivo conditions it possesses only 20% of the potency of DHT in stimulating the growth of prostate, seminal vesicle, and levator ani muscle weight in the mouse [1]. This indicates a significant difference in its pharmacodynamic efficiency compared to a potent natural androgen.

In Vivo Efficacy Hershberger Assay Tissue Selectivity

Validated Research and Analytical Application Scenarios for Tetrahydrogestrinone (THG)


Reference Standard for Multi-Receptor Nuclear Hormone Receptor Crosstalk Studies

Based on its unique and well-documented unselective binding to AR, PR, GR, and MR [1], THG serves as an ideal tool compound for investigating the complex interplay between androgen, progestin, and glucocorticoid signaling pathways in cell-based models. This application is directly supported by evidence of its high-affinity, multi-receptor engagement, a property not shared by more selective analogs like nandrolone or trenbolone. It is not suitable for studies requiring isolated AR activation.

Gold Standard Analyte for Forensic and Anti-Doping Mass Spectrometry Method Validation

Due to its notorious history as a 'designer' steroid [1] and the existence of validated, sensitive LC-MS/MS and GC-MS methods for its detection in urine at low ng/mL levels [2], THG is a critical reference material for validating new analytical assays for the detection of unknown or modified synthetic steroids. Its well-characterized mass spectral properties (e.g., transitions m/z 313 to 241) [2] and the availability of detailed derivatization protocols [3] make it an essential procurement item for WADA-accredited and forensic toxicology laboratories.

Comparator Compound in Structure-Activity Relationship (SAR) Studies of 19-Norsteroids

The stark difference in both AR and PR activation potency between THG and its direct parent compound, gestrinone (0.29 nM vs. 0.59 nM for AR; 0.7 nM vs. 30 nM for PR) [1], establishes THG as a crucial comparator in SAR investigations of the 17α-position of the 19-norsteroid backbone. Comparing the 17α-ethyl (THG) to the 17α-ethynyl (gestrinone) group provides a powerful model for understanding how subtle structural changes drive massive shifts in receptor activation profiles and potency.

Positive Control for Investigating Glucocorticoid-Mediated Adverse Effects

Evidence that THG binds the GR with high affinity and downregulates GR-dependent gene expression (e.g., tyrosine aminotransferase) in the liver [1] supports its use as a positive control in toxicology studies focused on the hepatic and systemic side effects of GR agonism. Its unique ability to act as both an AR/PR agonist and a GR ligand makes it a distinct tool for dissecting the mechanisms of steroid-induced toxicity that cannot be replicated by using a selective AR agonist alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrogestrinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.